molecular formula C11H7ClO5 B13701941 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid

8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13701941
M. Wt: 254.62 g/mol
InChI Key: MNDSCEFUQKJVFB-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, known for its diverse biological activities and applications in various fields. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound, specifically, is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the chromene ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-methoxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides under controlled conditions.

Industrial Production Methods: Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts. For instance, the use of green solvents and catalysts has been reported in the synthesis of coumarin derivatives .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the chromene ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium carbonate.

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of both the chlorine atom and the methoxy group in 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid makes it unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C11H7ClO5

Molecular Weight

254.62 g/mol

IUPAC Name

8-chloro-7-methoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H7ClO5/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

MNDSCEFUQKJVFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)Cl

Origin of Product

United States

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